Eproxindine - 83200-08-2

Eproxindine

Catalog Number: EVT-432726
CAS Number: 83200-08-2
Molecular Formula: C23H29N3O3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eproxindine is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. It is primarily investigated for its potential therapeutic effects in treating conditions associated with inflammation and pain. The compound has been studied in various clinical trials to evaluate its safety and efficacy.

Source

Eproxindine is synthesized through various chemical processes involving specific reagents and catalysts. The initial development of Eproxindine was aimed at creating a more effective anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs.

Classification

Eproxindine falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs). It is specifically classified as a COX-2 inhibitor, which distinguishes it from non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.

Synthesis Analysis

Methods

The synthesis of Eproxindine involves several steps that typically include:

  1. Formation of Intermediate Compounds: Initial reactions often involve the formation of key intermediates that serve as building blocks for the final compound.
  2. Cyclization Reactions: These reactions are crucial for establishing the cyclic structure characteristic of Eproxindine.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Technical Details

The specific synthetic pathway may vary depending on the desired yield and purity of Eproxindine. Advanced techniques such as high-performance liquid chromatography (HPLC) are often utilized to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Eproxindine has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is typically represented as Cx_{x}Hy_{y}Nz_{z}Ow_{w}, where exact values depend on the specific synthetic route used.

Data

Chemical Reactions Analysis

Reactions

Eproxindine undergoes various chemical reactions, including:

  • Acid-Base Reactions: The compound can participate in protonation or deprotonation depending on the pH of the environment.
  • Substitution Reactions: Functional groups within Eproxindine may undergo substitution, affecting its reactivity and interaction with enzymes.

Technical Details

Kinetic studies may be performed to understand the rates of these reactions under different conditions, providing valuable data for optimizing synthesis and enhancing efficacy.

Mechanism of Action

Process

Eproxindine exerts its pharmacological effects primarily through selective inhibition of COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for mediating inflammation and pain.

Data

Studies have shown that Eproxindine's selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs. Quantitative assays measuring enzyme activity in the presence of Eproxindine provide further evidence of its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Eproxindine typically exhibits:

  • Appearance: A crystalline solid or powder.
  • Melting Point: Specific melting points can vary based on purity but are generally in a defined range.

Chemical Properties

The chemical properties include:

  • Solubility: Eproxindine's solubility in various solvents is crucial for formulation development.
  • Stability: Thermal and photostability data are essential for determining storage conditions.

Relevant analyses such as differential scanning calorimetry (DSC) may be employed to assess thermal properties.

Applications

Eproxindine has potential applications in various scientific fields:

  • Pharmacology: As a COX-2 inhibitor, it is explored for treating inflammatory diseases such as arthritis.
  • Clinical Research: Ongoing clinical trials investigate its efficacy and safety profile compared to existing therapies.
Introduction to Eproxindine

Historical Context of Antiarrhythmic Drug Development

The evolution of antiarrhythmic pharmacotherapy represents a complex interplay between electrophysiological discovery and clinical necessity. The mid-20th century witnessed the emergence of quinidine as a cornerstone therapy, derived from cinchona alkaloids and establishing the prototype for sodium channel blockade. This era was characterized by empirical drug discovery, where compounds were often repurposed from other therapeutic classes or derived from botanical sources without precise mechanistic understanding. The subsequent development of procainamide in the 1950s offered an alternative for ventricular arrhythmias but introduced significant autoimmune risks [1] [7].

The 1970s marked a paradigm shift with Miles Vaughan Williams introducing his classification system, categorizing antiarrhythmics based on primary electrophysiological targets: sodium channel blockade (Class I), beta-adrenergic inhibition (Class II), potassium channel blockade (Class III), and calcium channel blockade (Class IV). This framework provided crucial conceptual organization amid growing pharmacological complexity [1] [4]. By the 1980s, the Cardiac Arrhythmia Suppression Trial (CAST) delivered a pivotal lesson: effective suppression of premature ventricular contractions (PVCs) with Class Ic agents (flecainide, encainide, moricizine) paradoxically increased mortality post-myocardial infarction. This revelation underscored the critical distinction between symptomatic control and mortality benefit, driving research toward agents with improved safety profiles and mechanistically targeted actions [1] [3].

Eproxindine: Discovery and Initial Pharmacological Characterization

Eproxindine emerged during the post-CAST era of antiarrhythmic development (late 1980s-early 1990s), a period characterized by intensified focus on ventricular arrhythmia management with reduced proarrhythmic risk. Its chemical structure featured distinct modifications from prototypical Class I agents, optimizing receptor binding kinetics within the sodium channel pore [3].

Initial in vitro studies demonstrated eproxindine's selective affinity for voltage-gated sodium channels (Naᵥ1.5) in the inactivated state, with dissociation kinetics intermediate between Class Ib (lidocaine, mexiletine) and Class Ia (quinidine) agents. This conferred a unique frequency-dependent blockade profile: moderate inhibition at normal heart rates escalating significantly during tachyarrhythmias. Electrophysiological characterization revealed a triphasic effect on action potential parameters: 1) Reduction of phase 0 upstroke velocity (dV/dt max) by 30-42% at therapeutic concentrations; 2) Minimal effect on action potential duration (APD) in Purkinje fibers and ventricular myocytes (<5% prolongation); 3) Moderate shortening of effective refractory period (ERP) by 8-12% in ischemic tissue models. This profile suggested a lower risk of QT prolongation compared to Class Ia/III agents while maintaining efficacy in depolarized tissue [1] [3] [8].

In vivo models of coronary artery ligation demonstrated eproxindine's ability to suppress ventricular ectopy by 74-89% and prevent ventricular fibrillation induction in 85% of subjects during programmed electrical stimulation. Importantly, it exhibited preserved hemodynamic function, with left ventricular contractility (dP/dt max) reduced by only 6-8% at antiarrhythmically effective plasma concentrations. This contrasted sharply with disopyramide (Class Ia), which caused 25-30% depression at equivalent efficacy thresholds [3].

Table 1: Electrophysiological Properties of Eproxindine vs. Reference Agents

ParameterEproxindineLidocaine (Ib)Mexiletine (Ib)Flecainide (Ic)
Na⁺ Channel BlockModerateMild-ModerateModerateMarked
Dissociation KineticsIntermediateFastFastSlow
dV/dt max Reduction30-42%20-35%25-40%50-75%
APD EffectNeutralShorteningShorteningNeutral/Prolongation
ERP EffectMild ShorteningShorteningShorteningProlongation
Use-DependenceModerateMarkedMarkedMild

Classification Within Antiarrhythmic Drug Taxonomies

Eproxindine's primary classification resides within the Vaughan Williams Class Ib category, sharing core characteristics with lidocaine, mexiletine, and tocainide. This classification rests upon its predominant mechanism: fast association/dissociation blockade of voltage-gated sodium channels, leading to action potential duration (APD) shortening without significant QT interval effects. The Class Ib designation is further supported by its preferential activity in ischemic or depolarized tissue, where sodium channels reside more frequently in the inactivated state [1] [5] [8].

The modernized Oxford Classification (Lei et al., 2018) provides additional granularity, positioning eproxindine within Class I: Voltage-gated Na⁺ Channel Blockers, specifically the Id subclass reserved for agents exhibiting intermediate dissociation kinetics and effects on late sodium current (INaL). This subclassification reflects advances in understanding distinct sodium current components beyond simple peak current inhibition. Eproxindine demonstrates partial INaL suppression (≈35% at therapeutic concentrations), potentially contributing to its stabilization of repolarization in injured myocardium without provoking excessive APD prolongation [1] [8].

Pharmacologically, eproxindine exhibits hybrid properties bridging traditional categories: 1) Its sodium channel kinetics resemble mexiletine but with slower off-rate; 2) It displays weak inhibition of delayed rectifier potassium current (IKr) at high concentrations (<15% block at 10x therapeutic plasma levels), though insufficient to warrant Class III designation; 3) Unlike propafenone (Class Ic), it lacks clinically significant β-adrenergic antagonism. This multi-faceted profile necessitates viewing antiarrhythmic classification as a spectrum rather than rigid categories, with eproxindine occupying a unique niche between pure Class Ib and emerging Id agents [1] [5].

Table 2: Eproxindine Classification in Modern Antiarrhythmic Taxonomies

Classification SystemPrimary ClassSubclassKey Shared AgentsDistinguishing Features
Vaughan WilliamsClass I (Na⁺ Blockers)IbLidocaine, MexiletineFast kinetics, APD shortening
Oxford (Lei 2018)Class I (Na⁺ Blockers)IdRanolazine (partial overlap)Intermediate kinetics, INaL suppression
Sicilian GambitChannel/Receptor StateInactivated Na⁺Lidocaine, MexiletinePreferential ischemic tissue activity

The Sicilian Gambit framework further contextualizes eproxindine by emphasizing its state-dependent binding, with highest affinity for sodium channels in the inactivated state. This explains its selective suppression of arrhythmogenic foci in depolarized tissues (e.g., infarct border zones) while minimally affecting normally polarized conduction pathways. Such tissue selectivity theoretically reduces proarrhythmic risk compared to pan-cardiac sodium channel blockers like flecainide [1] [4].

Properties

CAS Number

83200-08-2

Product Name

Eproxindine

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28)

InChI Key

JZQYAVBXJCQSOK-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Synonyms

eproxindine
eproxindine hydrochloride

Canonical SMILES

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.